1-(4-{2-[(3-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carbamoyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the carbamoyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: This step often involves the use of carbamoyl chloride or similar reagents under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Carbamoyl Compounds: Compounds with carbamoyl groups attached to different molecular frameworks.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various core structures.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-3-2-4-15(9-13)22-18(24)12-27-17-7-5-16(6-8-17)23-11-14(20(21)26)10-19(23)25/h2-9,14H,10-12H2,1H3,(H2,21,26)(H,22,24) |
InChI Key |
HNLMABHCFJIVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)N |
Origin of Product |
United States |
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